molecular formula CH6N2O2, CH8N2O3and CH5NO3<br>(NH4)2CO3<br>CH8N2O3 B057018 Ammonium carbonate CAS No. 506-87-6

Ammonium carbonate

Cat. No. B057018
CAS RN: 506-87-6
M. Wt: 96.09 g/mol
InChI Key: PRKQVKDSMLBJBJ-UHFFFAOYSA-N
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Patent
US04235816

Procedure details

An integrated ammonia-urea process is disclosed which uses as the starting gas mixture a stream coming, for example, from steam reforming of hydrocarbons, carbon dioxide being stripped from the stream by the action of a very concentrated ammonia solution (above 70% by wt) first and the the action of an ammoniated solution of ammonium carbonate secondly, a solution of ammonium carbamate being obtained together with a gas stream composed of nitrogen and hydrogen; sending the carbamate solution to the urea reactor, discharging from the urea reactor the urea solution containing unconverted carbamate and excess ammonia, decomposing said carbamate and sending evolved ammonia to the urea reactor again along with carbon dioxide, discharging the urea solution having now 50% of the original carbamate to an adiabatic stripper in which the stripping gas is essentially composed of hydrogen and nitrogen, removing ammonia and carbon dioxide with water from the adiabatic stripper and condensing ammonia and carbon dioxide by heat exchange, sending the stream of hydrogen and nitrogen to methanization and ammonia synthesis and concentrating the urea solution directly until obtaining a urea melt.
Name
ammonia urea
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hydrocarbons
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH3:1].[NH2:2][C:3]([NH2:5])=[O:4].[C:6](=[O:8])=[O:7].N>>[C:6](=[O:4])([O-:8])[O-:7].[NH4+:2].[NH4+:1].[C:3](=[O:7])([O-:4])[NH2:5].[NH4+:2] |f:0.1,4.5.6,7.8|

Inputs

Step One
Name
ammonia urea
Quantity
0 (± 1) mol
Type
reactant
Smiles
N.NC(=O)N
Step Two
Name
hydrocarbons
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C([O-])([O-])=O.[NH4+].[NH4+]
Name
Type
product
Smiles
C(N)([O-])=O.[NH4+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04235816

Procedure details

An integrated ammonia-urea process is disclosed which uses as the starting gas mixture a stream coming, for example, from steam reforming of hydrocarbons, carbon dioxide being stripped from the stream by the action of a very concentrated ammonia solution (above 70% by wt) first and the the action of an ammoniated solution of ammonium carbonate secondly, a solution of ammonium carbamate being obtained together with a gas stream composed of nitrogen and hydrogen; sending the carbamate solution to the urea reactor, discharging from the urea reactor the urea solution containing unconverted carbamate and excess ammonia, decomposing said carbamate and sending evolved ammonia to the urea reactor again along with carbon dioxide, discharging the urea solution having now 50% of the original carbamate to an adiabatic stripper in which the stripping gas is essentially composed of hydrogen and nitrogen, removing ammonia and carbon dioxide with water from the adiabatic stripper and condensing ammonia and carbon dioxide by heat exchange, sending the stream of hydrogen and nitrogen to methanization and ammonia synthesis and concentrating the urea solution directly until obtaining a urea melt.
Name
ammonia urea
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hydrocarbons
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH3:1].[NH2:2][C:3]([NH2:5])=[O:4].[C:6](=[O:8])=[O:7].N>>[C:6](=[O:4])([O-:8])[O-:7].[NH4+:2].[NH4+:1].[C:3](=[O:7])([O-:4])[NH2:5].[NH4+:2] |f:0.1,4.5.6,7.8|

Inputs

Step One
Name
ammonia urea
Quantity
0 (± 1) mol
Type
reactant
Smiles
N.NC(=O)N
Step Two
Name
hydrocarbons
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C([O-])([O-])=O.[NH4+].[NH4+]
Name
Type
product
Smiles
C(N)([O-])=O.[NH4+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.